1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-Benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C19H24N2O2S It is a piperazine derivative, characterized by the presence of a benzyl group and a sulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with benzyl chloride and 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups. Common reagents for these reactions include alkyl halides, amines, and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzyl and sulfonyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine: This compound has a fluorine atom instead of an ethyl group, which may alter its chemical and biological properties.
1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine: The presence of a methyl group instead of an ethyl group can affect its reactivity and interactions with biological targets.
1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine: The chlorine atom introduces different electronic effects, potentially influencing the compound’s behavior in chemical reactions and biological systems.
Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of piperazine derivatives in scientific research.
Properties
IUPAC Name |
1-benzyl-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-2-17-8-10-19(11-9-17)24(22,23)21-14-12-20(13-15-21)16-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSTLPXYAZGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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